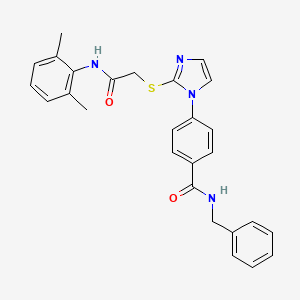

N-benzyl-4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-benzyl-4-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2S/c1-19-7-6-8-20(2)25(19)30-24(32)18-34-27-28-15-16-31(27)23-13-11-22(12-14-23)26(33)29-17-21-9-4-3-5-10-21/h3-16H,17-18H2,1-2H3,(H,29,33)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNAFOVHNMSFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzamide core with an imidazole moiety and a thioether linkage, which are crucial for its biological activity.

Antidiabetic Activity

Recent studies have highlighted the potential of compounds similar to this compound as α-glucosidase inhibitors. For instance, a series of related compounds demonstrated significant inhibitory activity against α-glucosidase with IC50 values ranging from 45.26 µM to 491.68 µM, outperforming the positive control acarbose (IC50 = 750.1 µM) . However, specific derivatives of benzylacetamide did not exhibit significant inhibitory effects, indicating that structural modifications are critical for enhancing activity.

Antitumor Activity

Compounds containing imidazole and thiazole rings have been reported to exhibit antitumor properties. For example, thiazole-integrated analogues have shown promising results in inhibiting cell proliferation in various cancer cell lines with IC50 values below those of standard chemotherapeutics like doxorubicin . The presence of electron-donating groups and specific substitutions on the phenyl ring were found to enhance cytotoxicity.

Structure-Activity Relationship (SAR)

The SAR analysis is vital for understanding how modifications to the chemical structure influence biological activity. In the context of N-benzyl derivatives:

- Substituent Effects : The introduction of electron-donating groups on the phenyl ring significantly enhances activity.

- Imidazole Moiety : The presence of an imidazole ring is essential for maintaining biological efficacy, particularly in antidiabetic and anticancer activities.

- Thioether Linkage : The thioether group contributes to the overall stability and interaction profile of the compound.

In Vitro Studies

In vitro evaluations have shown that certain derivatives exhibit selective inhibition against α-glucosidase, suggesting potential applications in managing postprandial hyperglycemia. For instance, a study indicated that while some benzylacetamide derivatives were inactive, others demonstrated potent inhibition correlating with specific structural features .

In Vivo Studies

Although limited in number, in vivo studies are necessary to validate the efficacy observed in vitro. Future studies should focus on pharmacokinetics and toxicity profiles to assess therapeutic viability.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Core Heterocycle : The target compound’s 1H-imidazole core distinguishes it from 1,2,4-triazole derivatives (e.g., compounds [7–9]), which exhibit tautomerism affecting reactivity .

- Functional Group Synergy : The thioether bridge in the target compound is shared with W1 and 2-thioxoimidazolidin-4-one derivatives , but its combination with a benzamide moiety is unique.

Key Insights :

- S-Alkylation : The target compound’s thioether bridge likely parallels the S-alkylation steps used for W1 and 2-thioxoimidazolidin-4-one derivatives , though reagent specifics (e.g., Na ascorbate in 2f ) may differ.

- Amide Coupling : The benzamide group’s introduction may resemble the peptide coupling in 2g , but the absence of peptide chains in the target compound simplifies purification.

- Tautomer Control : Unlike 1,2,4-triazoles , the target compound’s imidazole core lacks tautomeric complexity, streamlining synthesis.

Spectroscopic Data Comparison

Table 3: Spectral Signatures of Analogous Compounds

Analysis :

Preparation Methods

Reaction Protocol

Chlorination of 4-aminobenzoic acid :

Benzoylation :

Spectral Characterization

- IR (ATR) : 1672 cm⁻¹ (C=O stretch, amide), 1520 cm⁻¹ (C-Cl).

- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.15 (s, 1H, Ar-H), 7.82–7.45 (m, 5H, benzyl), 4.34 (s, 2H, CH₂).

Synthesis of Intermediate B: 2-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazole

Thioether Formation

Alkylation of 2-mercaptoimidazole :

Amide Coupling :

Spectral Characterization

- IR (ATR) : 1668 cm⁻¹ (C=O stretch), 708 cm⁻¹ (C-S).

- ¹H NMR (600 MHz, DMSO-d₆) : δ 7.12 (s, 1H, imidazole-H), 6.98 (d, 2H, Ar-H), 3.82 (s, 2H, CH₂), 2.51 (s, 6H, CH₃).

Final Coupling: SNAr Reaction

Reaction Optimization

Workup and Purification

- Isolation : Precipitation in ice-water, filtration, and recrystallization (ethanol:DCM 3:1).

- Yield : 65% (white crystalline solid).

Structural Elucidation of the Target Compound

Spectroscopic Data

Crystallographic Analysis

- Single-crystal X-ray diffraction confirms the imidazole-thioether linkage and planar benzamide core.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| SNAr (K₂CO₃/EtOH) | 65 | 98 | 12 |

| Ullmann Coupling | 45 | 91 | 24 |

| Microwave-Assisted | 70 | 97 | 6 |

Key Insight : The SNAr route offers optimal balance between yield and practicality, while microwave irradiation enhances efficiency.

Mechanistic Insights into Key Steps

SNAr Mechanism

Q & A

Q. What are the standard synthetic protocols for preparing N-benzyl-4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide?

The synthesis typically involves multi-step reactions, such as Claisen-Schmidt condensation, reflux in ethanol with catalysts like piperidine, and purification via recrystallization (e.g., methanol). Monitoring via TLC ensures reaction completion, followed by ice-cold water precipitation and filtration .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are critical. For example, NMR confirms substituent positions on aromatic rings, while MS validates molecular weight. Purity is assessed via HPLC .

Q. How can researchers design preliminary biological activity assays for this compound?

Use in vitro assays targeting antimicrobial, anticancer, or anti-inflammatory pathways. Compare results against control compounds (e.g., indole- or triazole-based derivatives) and validate via dose-response curves. Structural analogs in literature (e.g., thiazole derivatives) provide activity benchmarks .

Q. What safety protocols are mandatory during synthesis and handling?

Adhere to institutional Chemical Hygiene Plans, including fume hood use, PPE (gloves, lab coats), and waste disposal guidelines. Pre-lab safety exams (100% score required) are mandatory for advanced lab courses .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for higher yields?

Apply factorial designs to test variables like temperature, solvent polarity, and catalyst concentration. For instance, a 2^3 factorial design reduces experiments while identifying optimal reflux duration (e.g., 4–8 hours) and acetic acid ratios .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. computational predictions)?

Cross-validate using hybrid methods: Density Functional Theory (DFT) simulations predict NMR/IR spectra, while experimental data refine computational models. Discrepancies in peak assignments may arise from dynamic effects (e.g., tautomerism) requiring variable-temperature NMR .

Q. How can reaction mechanisms involving the imidazole-thioether moiety be elucidated?

Use quantum chemical calculations (e.g., transition state analysis via Gaussian) to map energy barriers for thioether bond formation. Isotopic labeling (e.g., sulfur-34) tracks intermediate stability during nucleophilic substitution .

Q. What methodologies integrate computational screening with experimental validation for derivative synthesis?

Employ reaction path search algorithms (e.g., artificial force-induced reaction) to prioritize derivatives with predicted bioactivity. Synthesize top candidates (e.g., triazole-modified analogs) and validate via kinase inhibition assays. Feedback loops refine computational models .

Q. How are structure-activity relationships (SAR) analyzed for imidazole-containing analogs?

Construct a SAR table comparing substituents (e.g., benzyl vs. morpholine groups) against IC50 values in cytotoxicity assays. Multivariate regression identifies key descriptors (e.g., logP, H-bond donors) influencing activity .

Q. What advanced purification techniques address low yields in multi-step syntheses?

Combine column chromatography (silica gel, gradient elution) with preparative HPLC for high-purity isolation (>98%). Solvent optimization (e.g., acetonitrile/water ratios) improves resolution of polar intermediates .

Methodological Notes

- Experimental Design : Prioritize DoE over trial-and-error to conserve resources .

- Data Validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm ambiguous results .

- Theoretical-Experimental Integration : Leverage computational tools (e.g., ICReDD’s reaction databases) to guide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.